molecular formula C19H13NO3 B11948798 3-(3-Nitrophenyl)-2'-acrylonaphthone CAS No. 22290-84-2

3-(3-Nitrophenyl)-2'-acrylonaphthone

Cat. No.: B11948798
CAS No.: 22290-84-2
M. Wt: 303.3 g/mol
InChI Key: IXRSRSAIQNFEBQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-2’-acrylonaphthone is an organic compound that belongs to the class of aromatic ketones It features a naphthone core with a nitrophenyl and an acryl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-2’-acrylonaphthone typically involves the condensation of 3-nitrobenzaldehyde with 2’-acetonaphthone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Nitrophenyl)-2’-acrylonaphthone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Types of Reactions:

    Oxidation: The nitro group in 3-(3-Nitrophenyl)-2’-acrylonaphthone can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the naphthone core can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are common reducing agents used for this purpose.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed:

    Reduction of Nitro Group: 3-(3-Aminophenyl)-2’-acrylonaphthone

    Reduction of Carbonyl Group: 3-(3-Nitrophenyl)-2’-acrylonaphthol

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Nitrophenyl)-2’-acrylonaphthone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic nature and potential for conjugation with other molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs. Its structural features may allow it to interact with specific biological targets.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-2’-acrylonaphthone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acryl group may participate in Michael addition reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

    3-Nitrophenylboronic Acid: Similar in structure but contains a boronic acid group instead of an acryl group.

    3-Nitrophenol: Contains a hydroxyl group instead of the acryl and naphthone groups.

    N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: Contains a benzimidazole moiety instead of the naphthone core.

Uniqueness: 3-(3-Nitrophenyl)-2’-acrylonaphthone is unique due to the presence of both a nitrophenyl and an acryl group attached to a naphthone core

Properties

CAS No.

22290-84-2

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

(E)-1-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+

InChI Key

IXRSRSAIQNFEBQ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.